molecular formula C5H8Si B14267864 Vinyl allylsilane

Vinyl allylsilane

Cat. No.: B14267864
M. Wt: 96.20 g/mol
InChI Key: OAVNERHSMCWNGG-UHFFFAOYSA-N
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Description

ETHENYL(PROP-2-EN-1-YL)SILANE is an organosilicon compound characterized by the presence of both ethenyl and prop-2-en-1-yl groups attached to a silicon atom. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

ETHENYL(PROP-2-EN-1-YL)SILANE can be synthesized through several methods. One common approach involves the hydrosilylation of allyl compounds with ethenylsilanes. This reaction typically requires a catalyst, such as platinum or rhodium complexes, to facilitate the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the allyl group .

Industrial Production Methods

In industrial settings, the production of ETHENYL(PROP-2-EN-1-YL)SILANE often involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials .

Chemical Reactions Analysis

Types of Reactions

ETHENYL(PROP-2-EN-1-YL)SILANE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the silicon-containing groups to simpler silanes.

    Substitution: The ethenyl and prop-2-en-1-yl groups can participate in substitution reactions, where other functional groups replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.

Major Products

Scientific Research Applications

ETHENYL(PROP-2-EN-1-YL)SILANE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ETHENYL(PROP-2-EN-1-YL)SILANE exerts its effects involves the interaction of its silicon-containing groups with various molecular targets. The ethenyl and prop-2-en-1-yl groups can undergo polymerization and cross-linking reactions, forming stable networks that enhance the material properties of the resulting products. These interactions are facilitated by the unique electronic properties of the silicon atom and its ability to form strong bonds with carbon and other elements .

Comparison with Similar Compounds

Similar Compounds

    Vinyltrimethoxysilane: Similar in structure but contains methoxy groups instead of prop-2-en-1-yl.

    Allyltrimethoxysilane: Contains an allyl group instead of an ethenyl group.

    Vinyltriethoxysilane: Similar to vinyltrimethoxysilane but with ethoxy groups.

Uniqueness

ETHENYL(PROP-2-EN-1-YL)SILANE is unique due to the presence of both ethenyl and prop-2-en-1-yl groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of applications compared to similar compounds .

Properties

Molecular Formula

C5H8Si

Molecular Weight

96.20 g/mol

InChI

InChI=1S/C5H8Si/c1-3-5-6-4-2/h3-4H,1-2,5H2

InChI Key

OAVNERHSMCWNGG-UHFFFAOYSA-N

Canonical SMILES

C=CC[Si]C=C

Origin of Product

United States

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